Product packaging for 6-Fluoro-2,5-dimethylquinoline(Cat. No.:CAS No. 113641-45-5)

6-Fluoro-2,5-dimethylquinoline

Cat. No.: B8812163
CAS No.: 113641-45-5
M. Wt: 175.20 g/mol
InChI Key: ATWVWVWZFFCWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2,5-dimethylquinoline ( 113641-45-5) is an organofluorine compound with a molecular formula of C 11 H 10 FN and a molecular weight of 175.20 g/mol [ 1 ]. This quinoline derivative serves as a versatile and high-value building block in several cutting-edge research fields, including medicinal chemistry, antifungal development, and materials science. Research Applications: • Antifungal Agent Development: This compound acts as a key synthetic intermediate in the creation of novel quinoline carbonate derivatives, which have demonstrated significant antifungal activity against Pyricularia oryzae , a major pathogen responsible for rice blast disease [ 3 ]. Researchers are exploring these derivatives for sustainable agricultural solutions. • Optoelectronic Materials: Quinoline derivatives are extensively investigated for their applications in organic electronics [ 5 5 ]. The structural features of this compound, including its conjugated aromatic system, make it a candidate for developing new semiconducting materials. • Pharmaceutical Research: The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities [ 5 ]. This specific derivative can be utilized as a precursor in the synthesis of compounds with potential anti-tubercular, anti-cancer, and anti-trypanosomal properties, making it valuable for early-stage drug discovery programs [ 3 ]. • Chemical Synthesis: The compound features reactive sites that allow for further functionalization, enabling its transformation into more complex structures. It can be used to synthesize derivatives such as 8-Bromo-6-fluoro-2,5-dimethylquinoline and 6-Fluoro-2,5-dimethylquinolin-8-amine, which are valuable for structure-activity relationship (SAR) studies [ 2 ][ 6 ]. Usage Notes: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals. Please refer to the relevant Material Safety Data Sheet for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FN B8812163 6-Fluoro-2,5-dimethylquinoline CAS No. 113641-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113641-45-5

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

6-fluoro-2,5-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3

InChI Key

ATWVWVWZFFCWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)F)C

Origin of Product

United States

Contextual Significance of Fluorinated Quinoline Scaffolds in Modern Chemistry

The quinoline (B57606) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. numberanalytics.comdoi.org Its derivatives, both natural and synthetic, exhibit a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. doi.orgrsc.orgorientjchem.orgnoveltyjournals.com

The strategic introduction of fluorine atoms into the quinoline core, creating fluorinated quinoline scaffolds, has become a pivotal strategy in modern drug discovery and materials science. mdpi.comresearchgate.net Fluorine's unique properties—small atomic radius, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence the physicochemical and biological characteristics of the parent molecule. mdpi.com

Incorporating fluorine can lead to significant changes in:

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the compound's half-life in biological systems. mdpi.com

Binding Affinity: Fluorine can alter the electronic properties of the molecule, enhancing its interaction with biological targets.

Biological Activity: The introduction of a fluorine atom at specific positions, such as the 6-position of the quinoline ring, has been shown to significantly enhance antibacterial activity. orientjchem.org

Consequently, many commercial medicines and pesticides are heterocyclic compounds containing fluorine. mdpi.com Research into fluorinated quinolines has yielded potent agents, including antimitotic antitumor agents and novel fungicides. mdpi.comacs.org

Overview of Strategic Research Domains Pertaining to 6 Fluoro 2,5 Dimethylquinoline

The primary research application of 6-Fluoro-2,5-dimethylquinoline is its role as a chemical intermediate for the synthesis of other valuable compounds. cymitquimica.com Its structure provides a foundational block for building more complex, substituted quinoline (B57606) derivatives.

A specific documented application is its use as the starting material for the synthesis of 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline . prepchem.com This hydrogenation reaction transforms the aromatic quinoline into a tetrahydroquinoline, a different class of compound with its own distinct chemical and biological properties.

The synthesis of this compound itself is a subject of research, with documented methods detailing its preparation from precursors like 5-bromo-6-fluoro-2-methylquinoline (B3155542). prepchem.com This synthesis involves a nickel-catalyzed cross-coupling reaction with a Grignard reagent (methylmagnesium chloride), demonstrating the application of modern organometallic chemistry to create this specific fluorinated scaffold. prepchem.com

Synthesis of this compound

A documented method for synthesizing this compound is detailed below: prepchem.com

ReactantsCatalystReagentSolventYield
5-bromo-6-fluoro-2-methylquinolineDichloro[1,3-bis(diphenylphosphino)propane]nickel(II)Methylmagnesium chloride in THFDiethyl ether~83% (based on 14.9g product from 0.1 mole reactant)

The procedure involves the dropwise addition of methylmagnesium chloride to a mixture of the starting material and catalyst under a nitrogen atmosphere. prepchem.com After stirring overnight, the product is isolated through an acid-base extraction and purified. prepchem.com

Historical Development and Evolution of Research Perspectives on the Quinoline Core

Classical Annulation and Cyclization Approaches

Classical ring-forming reactions represent the foundational methods for quinoline synthesis. These strategies often involve the condensation of anilines or related precursors with carbonyl compounds, followed by cyclization to construct the characteristic bicyclic quinoline core. The introduction of specific substituents, such as the fluoro and methyl groups in 6-fluoro-2,5-dimethylquinoline, requires careful selection of appropriately substituted starting materials.

Adaptations of the Friedländer Quinoline Synthesis for Fluorinated Analogues

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a versatile and straightforward method for constructing quinolines. wikipedia.org The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, typically a ketone. wikipedia.orgnih.gov The versatility of this method allows for the synthesis of a wide array of substituted quinolines, including fluorinated derivatives. nih.gov

To synthesize fluorinated quinolines, a fluorinated 2-aminoaryl aldehyde or ketone is required as a key starting material. The general mechanism proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org Innovations in catalysis, including the use of Lewis acids, trifluoroacetic acid, and iodine, have been shown to improve reaction efficiency. wikipedia.org Furthermore, the development of one-pot procedures, where a nitroarylcarbonyl compound is reduced in situ to the corresponding amino derivative before the Friedländer condensation, has enhanced the practicality of this method for synthesizing functionalized quinolines. organic-chemistry.org This approach tolerates various functional groups, including fluoro substituents. organic-chemistry.org

Sustainable and "green" adaptations of the Friedländer synthesis have also been explored, utilizing catalysts like p-sulfonic acid calix preprints.orgarene under microwave irradiation or nano-carbon aerogels, which can facilitate the synthesis of substituted quinolines with improved environmental profiles. tandfonline.com

Pfitzinger Reaction Modifications for this compound Framework Construction

The Pfitzinger reaction provides a valuable route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgnih.gov The reaction mechanism involves the base-mediated hydrolysis of the isatin amide bond to form a keto-acid intermediate, which then condenses with the carbonyl compound. wikipedia.org Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org This product can then be decarboxylated to afford the corresponding quinoline. core.ac.uk

For the synthesis of a this compound framework, a 5-fluoro-isatin would be the required starting material. This would react with a ketone, in this case, likely a derivative of pentan-2-one, to introduce the two methyl groups at the desired positions. The reaction conditions can be harsh, and the efficiency can sometimes be hampered by the formation of resinous byproducts, making purification challenging. nih.gov

Modifications to the original Pfitzinger reaction have been developed to improve yields and expand its applicability. researchgate.net These modifications often focus on optimizing reaction conditions and exploring alternative catalysts. researchgate.net The Pfitzinger reaction remains a significant tool for accessing quinoline derivatives, particularly those bearing a carboxylic acid group at the 4-position, which can serve as a handle for further functionalization. nih.govnih.gov

Conrad-Limpach Cyclization and Related Heterocyclic Ring Formations

The Conrad-Limpach synthesis, discovered in 1887, involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction can proceed via two different pathways depending on the temperature. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed. wikipedia.org At higher temperatures, typically around 250 °C, this intermediate undergoes a thermal cyclization to yield a 4-hydroxyquinoline. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the cyclization step. wikipedia.orgmdpi.com

To produce this compound via this method, a 4-fluoro-3-methylaniline (B1294958) would be a logical starting material, reacting with a β-ketoester like ethyl acetoacetate. This would introduce the methyl group at the 2-position and the hydroxyl group at the 4-position of the quinoline ring. Subsequent manipulation of the hydroxyl group would be necessary to arrive at the target compound.

The Conrad-Limpach reaction is a powerful tool for the synthesis of 4-hydroxyquinolines and has been utilized to prepare various substituted analogs, including those with fluorine substituents. tandfonline.com

Transition-Metal-Catalyzed Synthesis and Functionalization

Transition-metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including quinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and higher regioselectivity compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Strategies for Quinoline Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net For the derivatization of quinolines, these reactions are particularly valuable for introducing substituents onto the quinoline core. researchgate.net Halogenated quinolines are common substrates for these reactions, participating in a variety of palladium-catalyzed cross-couplings such as Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Heck reactions. researchgate.net

In the context of this compound, a pre-existing fluorinated quinoline scaffold could be further functionalized using these methods. For instance, a bromo- or iodo-substituted 6-fluoro-2-methylquinoline (B24327) could undergo a Suzuki-Miyaura coupling with a methylboronic acid derivative to install the methyl group at the 5-position. A documented synthesis of 2,5-dimethyl-6-fluoroquinoline utilizes a nickel-catalyzed cross-coupling reaction between 5-bromo-6-fluoro-2-methylquinoline (B3155542) and methylmagnesium chloride. prepchem.com While this example uses nickel, palladium catalysts are also widely employed for such transformations.

The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being commonly used to modulate the reactivity and stability of the palladium catalyst. nih.gov

Iridium-Catalyzed C–H Borylation for Regioselective Functionalization

Iridium-catalyzed C–H borylation has emerged as a powerful tool for the direct functionalization of C–H bonds in aromatic and heteroaromatic compounds. umich.edunih.gov This methodology allows for the introduction of a boronate ester group, a versatile synthetic handle that can be subsequently converted into a wide range of other functional groups through reactions like Suzuki-Miyaura cross-coupling. nih.gov

The regioselectivity of iridium-catalyzed C–H borylation is often governed by steric factors, but electronic effects and directing groups can also play a significant role. umich.edu In the case of quinolines, the nitrogen atom can act as a directing group, influencing the position of borylation. csic.esresearchgate.net For 6-fluoroquinolines, iridium-catalyzed C–H borylation has been successfully demonstrated. nih.govnih.gov The reaction of 6-fluoroquinolines with bis(pinacolato)diboron (B136004) (B2pin2) in the presence of an iridium catalyst, such as [Ir(OMe)COD]2, and a bidentate ligand like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy), can lead to the formation of borylated quinoline derivatives. nih.gov

The precise regioselectivity of the borylation on a this compound substrate would depend on the specific reaction conditions and the directing effects of the fluoro and methyl substituents, as well as the quinoline nitrogen. This approach offers a modern and efficient strategy for the late-stage functionalization of the quinoline core, enabling the synthesis of a diverse library of derivatives.

Green Chemistry Principles in this compound Synthesis

Microwave-Assisted Synthesis for Reaction Acceleration and Yield Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved product yields. ijbpas.comsmolecule.com This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, enabling rapid and uniform heating of the reaction mixture. ijbpas.com

In the context of quinoline synthesis, microwave irradiation has been successfully employed to drive cyclization and condensation reactions. For instance, the synthesis of 7-chloro-6-fluoro-2,4-dimethylquinoline from 4-(3-chloro-4-fluoroaniline)-pent-3-ene-2-one was achieved in just 4 minutes with a 90-95% yield using acidic alumina (B75360) under microwave irradiation, a significant improvement over the 3 hours and 70-78% yield obtained through conventional heating. smolecule.comscienceijsar.com Similarly, the synthesis of various quinoline derivatives has been accomplished in 5-7 minutes with yields of 90-95% using microwave irradiation, compared to 4-6 hours and 70-78% yields with conventional methods. scienceijsar.com This acceleration is attributed to the efficient energy transfer that enhances reaction kinetics. smolecule.com

The following table summarizes the comparison between microwave-assisted and conventional heating methods for the synthesis of a related quinoline derivative:

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4–6 hours scienceijsar.com5–7 minutes scienceijsar.com
Yield 70–78% scienceijsar.com90–95% scienceijsar.com
Energy Input Thermal reflux smolecule.com300 W pulsed irradiation smolecule.com
Solvent Dichloromethane scienceijsar.comSolvent-free adsorption smolecule.com

This table is based on data for the synthesis of 7-chloro-6-fluoro-2,4-dimethylquinoline, a structurally related compound, to illustrate the advantages of microwave-assisted synthesis.

Solid-Supported Reactions and Solvent-Free Methodologies

The use of solid supports and solvent-free reaction conditions are key tenets of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating or minimizing the use of volatile and often hazardous organic solvents. primescholars.comscienceijsar.comclockss.org

In the synthesis of quinoline derivatives, inorganic solid supports like basic alumina have proven effective as catalysts and reaction media, particularly in microwave-assisted reactions. scienceijsar.com This approach not only avoids the use of harmful solvents but also simplifies product purification. scienceijsar.com For example, the reaction of halogen-substituted quinolines with thiadiazolyl/oxadiazolylthiols on a solid support of basic alumina under microwave irradiation demonstrates a significant reduction in reaction time and an increase in yield. scienceijsar.com

A noteworthy development in this area is the use of sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H) as a nanoporous catalyst for Friedländer annulations. smolecule.com This catalyst facilitates the synthesis of 6-fluoro-2,7-dimethylquinoline (B11915950) derivatives from 2-aminoarylketones under solvent-free conditions at 100°C, achieving a 97% isolated yield within 4 hours. smolecule.com The catalyst's high reusability (up to 5 cycles with minimal loss of activity) and the elimination of organic solvents highlight the sustainability of this method. smolecule.com

The advantages of this solid-supported, solvent-free approach are summarized below:

FeatureBenefit
Reusability Catalyst can be used for at least 5 cycles with less than 5% loss in activity. smolecule.com
Atom Economy High atom economy of 90.13%, excluding water byproducts. smolecule.com
Solvent Elimination Avoids the consumption of 20–40 mL/mmol of organic solvent. smolecule.com

Data presented is for the synthesis of 6-fluoro-2,7-dimethylquinoline derivatives using a g-C₃N₄-(CH₂)₃-SO₃H catalyst.

Electrochemical Synthesis Approaches for Nitrogen Heterocycles

Electrochemical synthesis offers a sustainable and mild alternative for the construction of nitrogen heterocycles like quinolines. citedrive.comthieme-connect.comrsc.org These methods utilize electric current to drive chemical transformations, often avoiding the need for external oxidants or metal catalysts and reducing the formation of undesired byproducts. citedrive.comthieme-connect.com Reactions are typically performed at room temperature in an undivided cell, further contributing to the green credentials of this approach. citedrive.comthieme-connect.comrsc.org

An intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) has been developed to produce substituted quinolines in good to excellent yields under electrochemical conditions. citedrive.comthieme-connect.com This metal- and oxidant-free method is a testament to the potential of electrosynthesis in sustainable chemistry. thieme-connect.com The efficiency of these reactions can be influenced by the choice of electrode materials and electrolytes. thieme-connect.com For instance, in one study, carbon electrodes (C/C) provided the highest yield, while other combinations like C/Pt, C/Ni, and Pt/C resulted in lower yields or no product formation. thieme-connect.com

Furthermore, the direct electrochemical synthesis of 2,3-disubstituted quinoline N-oxides from easily accessible nitro arenes has been reported, achieving up to 90% yield under mild, reagent-free conditions. nih.gov This method showcases high atom economy and has been successfully scaled up, demonstrating its practical relevance. nih.gov Another electrochemical approach involves the cascade annulation of benzoxazinones with arylsulfonyl hydrazides to form 2,3-disubstituted quinolines with excellent regioselectivity. rsc.org

Optimization Strategies for Reaction Conditions and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of a desired product while minimizing reaction times and the formation of byproducts. This is particularly important in the synthesis of complex molecules like this compound.

Regioselectivity Control in Substitution and Cyclization Reactions

Controlling regioselectivity is a significant challenge in the synthesis of substituted quinolines, especially when multiple reaction sites are available. In the synthesis of fluorinated quinolines, the position of the fluorine atom can direct substitution to specific positions on the quinoline ring. smolecule.com For example, the electronic effects of a 6-fluoro group can influence substitution at the C-7 position. smolecule.com

Systematic studies on the reactions of 6-X-5,7,8-trifluoroquinolines with nucleophiles have shown that the nature of the nucleophilic reagent determines whether fluorine atoms are displaced or if a competitive attack occurs at other positions. researchgate.net In the iridium-catalyzed borylation of 6-fluoroquinolines, the quinoline nitrogen directs the borylation to the C7 position, demonstrating excellent regioselectivity. acs.org Subsequent reactions can then be used to introduce other functional groups at this position. acs.org

The choice of catalyst and reaction conditions plays a pivotal role in controlling regioselectivity. For instance, in the Pfitzinger condensation reaction, harsh basic conditions and high temperatures can lead to undesired side reactions like fluorine displacement. nih.gov Therefore, careful optimization of these parameters is necessary to achieve the desired regiochemical outcome.

Yield Enhancement and Reaction Time Reduction Protocols

Efforts to enhance yields and reduce reaction times in quinoline synthesis often involve the exploration of different catalysts, solvents, and energy sources. ijpsjournal.comkoreascience.kr As discussed previously, microwave-assisted synthesis has proven highly effective in dramatically reducing reaction times and improving yields. smolecule.comscienceijsar.com

The selection of an appropriate catalyst is also critical. For example, in the synthesis of 3-(Aryloxy)quinoline derivatives via Friedländer's cyclization, piperidine (B6355638) in refluxing ethanol (B145695) was found to give the highest yields. koreascience.kr In another study, chloramine-T was shown to be an efficient catalyst for the synthesis of substituted quinolines from 2-amino aryl ketones and ketones, with acetonitrile (B52724) being the optimal solvent. researchgate.net

The use of multicomponent reactions (MCRs) also offers a strategy for improving efficiency by combining multiple steps into a single operation, thereby increasing atom and step economy. beilstein-journals.org Optimization of oxidant and other reagent quantities in such reactions can significantly improve the yield of the desired quinoline product. beilstein-journals.org

The following table provides a summary of optimized conditions for different quinoline synthesis methods, illustrating the impact on yield and reaction time.

Reaction TypeCatalyst/ReagentSolventTemperature/PowerTimeYieldRef.
Friedländer CyclizationPiperidineEthanolReflux-High koreascience.kr
Friedländer Annulationg-C₃N₄-(CH₂)₃-SO₃HSolvent-free100 °C4 h97% smolecule.com
Döebner-von MillerAg(I)-exchanged Montmorillonite K10Solvent-free120 °C3 hGood to Excellent clockss.org
Microwave-assisted ThioetherificationBasic AluminaSolvent-free300 W5-7 min90-95% scienceijsar.com
Electrochemical Annulation-DMF-H₂ORoom Temp.6 hGood to Excellent thieme-connect.com

This table presents data from various quinoline syntheses to highlight different optimization strategies.

Electrophilic Aromatic Substitution Patterns and Mechanisms

The reactivity of the quinoline ring system towards electrophiles is influenced by the presence of the nitrogen atom, which deactivates the heterocyclic ring. Consequently, electrophilic aromatic substitution (EAS) reactions on quinoline derivatives typically occur on the benzene (B151609) ring, which is more activated. gcwgandhinagar.com For quinoline itself, electrophilic substitution is favored at positions 5 and 8. pharmaguideline.com

In the case of this compound, the substituents on the carbocyclic ring significantly direct the position of further electrophilic attack. The methyl group at position 5 is an electron-donating group, which activates the ring towards EAS. Conversely, the fluorine atom at position 6 is an electron-withdrawing group, which deactivates the ring. The interplay of these electronic effects, along with steric hindrance from the existing substituents, governs the regioselectivity of EAS reactions.

Direct fluorination of quinoline derivatives in acidic media has been shown to be a selective and efficient method for introducing fluorine atoms via an electrophilic substitution process. researchgate.net For quinolines with substituents on the heterocyclic ring, fluorination tends to occur at the 5-, 6-, and 8-positions. researchgate.net

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom

The fluorine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for the derivatization of this scaffold. smolecule.com The SNAr reaction is facilitated by the presence of the electron-withdrawing quinoline ring system.

Generally, in nucleophilic aromatic substitution, the reactivity of halogens follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. masterorganicchemistry.com

The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.com In this compound, the quinoline nitrogen acts as an activating group for nucleophilic substitution on the carbocyclic ring.

Studies on related fluoroquinolines have demonstrated the feasibility of displacing the fluorine atom with various nucleophiles. For instance, 6-fluoro-2-cyanobenzothiazoles undergo SNAr reactions with secondary amines and thiols, although yields can sometimes be low. nih.gov In some cases, alternative methods like Buchwald-Hartwig amination of the corresponding bromo-derivatives are employed to achieve higher yields. nih.gov The functionalization of unactivated fluoroarenes, which are typically resistant to SNAr, can be achieved using organic photoredox catalysis. nih.gov

Transformations of Methyl and Fluoro Substituents on the Quinoline Ring

The methyl groups and the fluorine atom on the this compound ring offer additional sites for chemical modification.

Transformations of the Methyl Groups: The methyl groups on the quinoline ring can potentially undergo various transformations. For instance, they could be oxidized to carboxylic acids or halogenated under radical conditions. The 2- and 4-methyl derivatives of quinoline are known precursors to cyanine (B1664457) dyes. wikipedia.org

Transformations of the Fluoro Substituent: As discussed in the previous section, the primary transformation of the fluoro substituent is its displacement via nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxy groups. smolecule.comnih.gov

Advanced Derivatization Strategies for Analogues and Complex Molecules

The this compound scaffold can be elaborated into more complex molecules and analogues through various advanced derivatization strategies.

One key strategy is the C-H functionalization/borylation of the quinoline core. For example, iridium-catalyzed borylation of 6-fluoroquinolines has been shown to be highly selective for the C7 position. acs.org This borylation introduces a versatile boronic ester group that can participate in a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkynyl, and amino groups. acs.org

Multicomponent reactions (MCRs) also provide an efficient pathway to substituted quinolines. rsc.org These reactions, by combining three or more starting materials in a single step, allow for the rapid construction of molecular complexity. For instance, a three-component reaction involving anilines, aldehydes, and alkynes can provide access to various 2,4-substituted quinolines. rsc.org

The table below summarizes some advanced derivatization strategies applicable to quinoline systems.

StrategyDescriptionPotential Application for this compound
Iridium-Catalyzed Borylation Selective C-H activation and borylation, typically at the C7 position of 6-fluoroquinolines. acs.orgIntroduction of a boronic ester at C7, enabling further cross-coupling reactions to build complex analogues.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a halide or triflate with a boronic acid or ester.Coupling of a borylated this compound derivative with various aryl or vinyl halides.
Buchwald-Hartwig Amination Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. nih.govIntroduction of diverse amino groups at a halogenated position of the quinoline ring.
Multicomponent Reactions One-pot reactions combining three or more reactants to form a complex product. rsc.orgSynthesis of highly substituted quinoline analogues in a single step.

Oxidation and Reduction Pathways of the Quinoline Core

Oxidation: The quinoline ring system is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with alkaline potassium permanganate (B83412) (KMnO₄), the benzene ring can be opened, leaving the pyridine (B92270) ring intact to form quinolinic acid (pyridine-2,3-dicarboxylic acid). pharmaguideline.comwikipedia.org Electrolytic oxidation is another method that has been used to convert substituted quinolines to their corresponding quinolinic acids. acs.org The reaction of quinoline with peroxycarboxylic acids leads to the formation of its N-oxide. gcwgandhinagar.com

Reduction: The quinoline ring can be selectively reduced. Catalytic hydrogenation can lead to the formation of 1,2,3,4-tetrahydroquinoline. pharmaguideline.com The choice of catalyst and reaction conditions can influence the outcome of the reduction. Several catalyst systems are known to reduce quinolines to tetrahydroquinolines enantioselectively. wikipedia.org

The table below outlines the oxidation and reduction products of the quinoline core.

ReactionReagent/ConditionProduct
Oxidation Alkaline KMnO₄Quinolinic acid pharmaguideline.comwikipedia.org
Oxidation Peroxycarboxylic acidsQuinoline N-oxide gcwgandhinagar.com
Reduction Catalytic Hydrogenation1,2,3,4-Tetrahydroquinoline pharmaguideline.com

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as the most powerful technique for elucidating the precise molecular structure of 6-Fluoro-2,5-dimethylquinoline. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be obtained.

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment

The combined application of one-dimensional ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and definitive assignment of the molecular structure. Each nucleus offers a unique piece of the structural puzzle.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals are expected for the two methyl groups (at C2 and C5) and the aromatic protons on the quinoline (B57606) core. The chemical shifts and coupling patterns (spin-spin splitting) of the aromatic protons are particularly informative, influenced by the positions of the methyl groups and the fluorine atom.

¹³C NMR: Carbon NMR reveals the number of chemically distinct carbon environments. The spectrum for this compound will show distinct resonances for each of the 11 carbon atoms, including the two methyl carbons and the nine carbons of the quinoline ring system. The chemical shifts are indicative of the carbon type (aliphatic vs. aromatic) and are influenced by neighboring substituents. Furthermore, the presence of the fluorine atom introduces C-F coupling, which can be observed as splitting in the signals of nearby carbon atoms, providing crucial confirmation of the fluorine's position.

¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is an essential tool for characterizing fluorinated organic compounds. For this compound, the spectrum is expected to show a single primary resonance, confirming the presence of one fluorine atom. The coupling of this fluorine nucleus to adjacent protons (H-F coupling) can be observed in both the ¹H and ¹⁹F spectra, providing definitive evidence for its location at the C6 position.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ) Range (ppm) Key Features
¹H 2.4 - 2.7 Signals for the two methyl groups (CH₃)
¹H 7.2 - 8.4 Resonances for aromatic protons on the quinoline ring
¹³C 18 - 25 Resonances for the two methyl carbons
¹³C 115 - 165 Resonances for the nine quinoline ring carbons, with C-F coupling observable

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of atomic connections within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). This technique definitively links each proton signal to its attached carbon atom, which is vital for assigning the resonances of the protonated carbons in the quinoline ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This is particularly powerful for identifying the positions of substituents that lack protons, such as the C5-methyl group and the C6-fluoro group, by observing correlations from nearby protons to the quaternary carbons and the fluorinated carbon. For instance, the protons of the C5-methyl group would show an HMBC correlation to the C5, C6, and C4a carbons, confirming its placement.

Computational Prediction of NMR Chemical Shifts for Verification

To further bolster the confidence in spectral assignments, computational methods can be employed to predict NMR chemical shifts. Using Density Functional Theory (DFT) and other quantum mechanical models, the ¹H, ¹³C, and ¹⁹F chemical shifts of a proposed structure can be calculated. These predicted values are then compared against the experimental data. A strong correlation between the calculated and observed spectra serves as a powerful verification of the assigned structure of this compound.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone for confirming the molecular formula of a newly synthesized compound. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), it is possible to determine the elemental composition of the parent ion. For this compound (C₁₁H₁₀FN), HRMS would be used to measure the exact mass of its molecular ion [M+H]⁺. This experimentally determined mass is then compared to the theoretical exact mass calculated from the isotopic masses of carbon, hydrogen, fluorine, and nitrogen. A match within a small tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₀FN
Theoretical Exact Mass [M] 175.0797
Theoretical Exact Mass [M+H]⁺ 176.0875

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample of this compound. The sample is first vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for it. For a pure sample of this compound, the GC chromatogram would show a single major peak. The mass spectrum corresponding to this peak would exhibit the molecular ion and a characteristic fragmentation pattern that can be used as a fingerprint for the compound, further confirming its identity and purity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule. americanpharmaceuticalreview.com The spectra are unique to a compound's specific arrangement of atoms and bonds. For this compound, the spectra would be characterized by vibrations originating from the quinoline core, the methyl groups, and the carbon-fluorine bond.

The vibrational spectrum of this compound can be dissected into contributions from its constituent parts: the quinoline ring system, the two methyl (–CH₃) substituents, and the fluorine (–F) substituent. By comparing with analogues like 2,6-dimethylquinoline (B146794) and other 6-fluoroquinolines, a reliable assignment of the principal vibrational bands can be projected. nih.gov

Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl groups are expected in the 2980-2870 cm⁻¹ range.

C=C and C=N Ring Stretching: The characteristic stretching vibrations of the quinoline ring skeleton, involving both C=C and C=N bonds, produce a series of strong to medium intensity bands in the 1620-1430 cm⁻¹ region. The exact positions are sensitive to substitution.

CH₃ Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups are anticipated around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

In-plane C-H Bending: These aromatic ring vibrations are found in the 1300-1000 cm⁻¹ range.

C-F Stretching: The carbon-fluorine stretching vibration is a key marker. For aromatic fluorides, this bond typically gives rise to a strong band in the IR spectrum, located in the 1270-1200 cm⁻¹ region.

Out-of-plane C-H Bending: These vibrations, which are characteristic of the substitution pattern on the aromatic rings, appear as strong bands in the 900-675 cm⁻¹ region of the IR spectrum.

Table 1: Projected Vibrational Band Assignments for this compound This table is a projection based on data from analogous compounds.

Wavenumber Range (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment Reference Analogues
3100-3000 Medium-Weak Medium Aromatic C-H stretching americanpharmaceuticalreview.com
2980-2870 Medium Medium-Strong Aliphatic C-H stretching (from –CH₃) americanpharmaceuticalreview.com
1620-1580 Medium-Strong Strong C=N and C=C ring stretching nih.govrsc.org
1550-1430 Strong Medium C=C aromatic ring stretching nih.govrsc.org
1465-1440 Medium Medium Asymmetric CH₃ bending scifiniti.com
1385-1375 Medium Weak Symmetric CH₃ bending scifiniti.com
1270-1200 Strong Weak Aromatic C-F stretching N/A
900-800 Strong Weak Out-of-plane C-H bending researchgate.net

In modern chemical analysis, Density Functional Theory (DFT) calculations are routinely employed to complement experimental spectroscopic data. researchgate.net For quinoline derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) have proven effective in accurately predicting vibrational frequencies. researchgate.netresearchgate.net

A typical workflow involves:

Optimization of the ground-state molecular geometry of this compound using DFT.

Calculation of the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

Application of a scaling factor (commonly around 0.96 for B3LYP) to the computed frequencies to correct for anharmonicity and other systematic errors. scifiniti.com

Comparison of the scaled theoretical spectrum with the experimental one, allowing for a detailed and confident assignment of each observed band based on the calculated potential energy distribution (PED). researchgate.net

This correlative approach is invaluable for distinguishing between fundamental vibrations, overtones, and combination bands, and for understanding how electronic effects of the fluoro and methyl substituents influence the vibrational modes of the quinoline core. researchgate.netresearchgate.net

Functional Group Identification and Band Assignment

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic quinoline system. The chromophore will exhibit characteristic absorptions corresponding to π → π* and n → π* transitions. msu.edutanta.edu.eg

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For quinoline systems, multiple π → π* bands are observed, often appearing below 350 nm. researchgate.net

n → π Transitions:* This transition involves promoting a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the aromatic ring. These transitions are symmetry-forbidden and thus exhibit significantly lower intensity compared to π → π* transitions. tanta.edu.eg They usually appear at longer wavelengths (lower energy).

Studies on similar quinoline derivatives show absorption maxima in the 200-400 nm range. researchgate.net The substitution with two methyl groups (electron-donating) and a fluorine atom (electron-withdrawing) will modulate the precise energies of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline. Time-dependent DFT (TD-DFT) calculations are a powerful tool for predicting these electronic transitions and their corresponding oscillator strengths, which correlate with the intensity of absorption bands. researchgate.netresearchgate.net

Table 2: Projected Electronic Transitions for this compound in a Non-polar Solvent This table is a projection based on general characteristics of quinoline derivatives.

Wavelength (λ_max) Range (nm) Molar Absorptivity (ε) Transition Type Notes
~220-250 High π → π* Corresponds to high-energy ring transitions.
~270-300 Medium-High π → π* Characteristic aromatic system absorption.
~300-330 Medium π → π* Often shows vibrational fine structure.
~340-370 Low n → π* Lower intensity, may be obscured by π → π* bands.

X-ray Diffraction Analysis for Solid-State Molecular Conformation

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. scispace.comictp.it While a crystal structure for this compound is not publicly available, the structure of its close analogue, 4-Chloro-2,5-dimethylquinoline, offers significant insight. researchgate.net

The study on 4-Chloro-2,5-dimethylquinoline revealed the following key features, which can be extrapolated to the fluoro-analogue: researchgate.net

Planarity: The quinoline ring system is essentially planar.

Crystal System and Space Group: The chloro-analogue crystallizes in the monoclinic system with the space group P2₁/c. It is plausible that the fluoro-analogue would adopt a similar, if not identical, crystal packing.

Intermolecular Interactions: The crystal packing is stabilized by π-π stacking interactions between the planar quinoline rings of adjacent molecules. The molecules stack along one of the crystal axes, with alternating distances between the centroids of the ring systems. researchgate.net

The substitution of chlorine with fluorine would lead to subtle changes. Fluorine is smaller and more electronegative than chlorine, which could affect the intermolecular distances and the strength of any weak C–H···F hydrogen bonds, potentially altering the unit cell parameters slightly.

Table 3: Crystallographic Data for the Analogue Compound 4-Chloro-2,5-dimethylquinoline

Parameter Value
Chemical Formula C₁₁H₁₀ClN
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.9101 (8)
b (Å) 15.111 (2)
c (Å) 8.0830 (9)
β (°) 104.915 (4)
Volume (ų) 936.1 (2)
Z (molecules per unit cell) 4
Key Feature Molecules are stacked along the a-axis via π-π interactions.

Data sourced from a study on 4-Chloro-2,5-dimethylquinoline. researchgate.net

Computational and Theoretical Chemistry Investigations of 6 Fluoro 2,5 Dimethylquinoline

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org DFT methods, such as the widely used B3LYP hybrid functional combined with a suitable basis set like 6-311++G(d,p), are employed to predict a wide range of molecular properties by solving the Schrödinger equation based on the electron density. researchgate.netuantwerpen.be

Geometry optimization is a fundamental computational step to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 6-Fluoro-2,5-dimethylquinoline, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The optimized structure is expected to retain the characteristic planarity of the fused quinoline (B57606) ring system. The introduction of a fluorine atom at the C6 position and methyl groups at the C2 and C5 positions will induce minor distortions in the local geometry. The C-F bond length is anticipated to be typical for fluoroaromatic compounds, and the C-C and C-N bonds within the quinoline core will exhibit lengths indicative of their aromatic character. The bond angles around the substituted carbon atoms may show slight deviations from the ideal 120° of sp² hybridization due to steric and electronic effects of the substituents.

Table 1: Illustrative Optimized Geometric Parameters for this compound

ParameterBond/AngleExpected Value
Bond Lengths (Å) C2-C(CH₃)~1.51
C5-C(CH₃)~1.51
C6-F~1.35
N1-C2~1.37
C4-C9~1.42
Bond Angles (°) N1-C2-C3~122°
C5-C6-C7~121°
C(CH₃)-C5-C6~121°
F-C6-C5~119°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. acs.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the fused aromatic rings. The LUMO will likely also be a π*-antibonding orbital located over the quinoline system. The electron-donating methyl groups at positions 2 and 5 would raise the HOMO energy, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing fluorine atom at position 6 would lower the LUMO energy, enhancing its electron-accepting capability. A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability. rsc.orgmalayajournal.org

Table 2: Illustrative FMO Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.85
Energy Gap (ΔE)4.40

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich), while blue indicates areas of most positive potential (electron-poor), with intermediate potentials shown by orange, yellow, and green. arabjchem.org

In an MEP analysis of this compound, the most negative regions (red/yellow) are expected to be concentrated around the highly electronegative nitrogen atom of the pyridine (B92270) ring and the fluorine atom on the benzene (B151609) ring. malayajournal.orgarabjchem.org These sites are the most probable targets for electrophilic attack. Conversely, the regions of positive potential (blue) would be located around the hydrogen atoms, particularly those of the methyl groups, making them susceptible to nucleophilic interactions. The aromatic rings would display a neutral (green) or slightly negative potential. niscpr.res.in

Conceptual DFT provides a framework for quantifying global reactivity through various descriptors derived from the energies of the frontier orbitals. rsc.orgarabjchem.org These descriptors help to rationalize and predict the chemical behavior of molecules.

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. χ = (I + A) / 2.

Chemical Potential (μ) : The negative of electronegativity, μ = -χ. It represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. rsc.org

Chemical Softness (S) : The reciprocal of hardness, S = 1 / (2η). "Soft" molecules are more reactive.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η).

These parameters provide a quantitative scale for the reactivity and stability of this compound. acs.org

Table 3: Illustrative Global Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO1.85
Electronegativity (χ)(I+A)/24.05
Chemical Potential (μ)-(I+A)/2-4.05
Chemical Hardness (η)(I-A)/22.20
Chemical Softness (S)1/(2η)0.227
Electrophilicity Index (ω)μ²/(2η)3.73

Molecular Electrostatic Potential (MEP) Surface Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the properties of molecules in their electronically excited states. bohrium.com It is widely used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. tandfonline.comresearchgate.net

A TD-DFT calculation for this compound, typically performed using a functional like B3LYP or CAM-B3LYP with a polarizable continuum model (PCM) to simulate solvent effects, would predict the absorption wavelengths (λmax). bohrium.commdpi.com The primary electronic transitions in the near-UV region are expected to be of the π→π* type, characteristic of the quinoline aromatic system. The positions and intensities of these bands would be influenced by the fluoro and dimethyl substituents. The results allow for a direct comparison with experimentally measured spectra, aiding in the interpretation and assignment of electronic transitions. tandfonline.com

Table 4: Illustrative TD-DFT Simulated UV-Vis Data for this compound in Ethanol (B145695)

λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major ContributionTransition Type
3153.940.085HOMO → LUMO (96%)π→π
2784.460.150HOMO-1 → LUMO (89%)π→π
2355.280.320HOMO → LUMO+1 (91%)π→π*

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. preprints.orgrsc.org MEDT provides powerful insights into reaction mechanisms, regioselectivity, and stereoselectivity by analyzing the electron density distribution at the ground state of reactants and along the reaction pathway. researchgate.net

An MEDT study of a reaction involving this compound, such as an electrophilic aromatic substitution or a cycloaddition reaction, would begin with an analysis of the Conceptual DFT reactivity indices to classify the reactants' electrophilic/nucleophilic character. luisrdomingo.com The reaction mechanism would then be elucidated by locating the transition state structures. Analysis of the electron localization function (ELF) at the transition state would reveal the precise sequence of bond formation/breaking events. This approach can explain, for instance, why an electrophile would preferentially attack a specific position on the quinoline ring by demonstrating that the corresponding reaction pathway has a lower activation energy and a more favorable electron density rearrangement. nih.gov

Conformational Analysis and Intermolecular Interactions

Conformational Analysis

The conformational landscape of this compound is primarily defined by the orientation of its two methyl group substituents. The core quinoline ring system, a bicyclic aromatic heterocycle, is inherently planar. scirp.orgresearchgate.net Crystal structure analyses of analogous compounds, such as 4-chloro-2,5-dimethylquinoline, confirm that the heavy atoms of the quinoline moiety exhibit minimal deviation from planarity. researchgate.net

The main conformational flexibility arises from the rotation of the methyl groups attached to the C2 and C5 positions. Theoretical calculations on similar substituted aromatics suggest that the energy barrier for the rotation of a methyl group is typically low. For this compound, it is expected that different staggered and eclipsed conformations of the methyl hydrogens relative to the quinoline plane would exist. However, these conformers would be separated by very small energy differences and would rapidly interconvert at room temperature. researchgate.net More significant conformational questions would arise in more complex quinoline derivatives with flexible side chains, where multiple stable conformers with distinct geometries can coexist. uoa.grnih.govrsc.org Computational studies, typically using DFT methods, can map the potential energy surface related to these rotations to identify the global minimum energy structure and the rotational barriers. acs.orgscirp.org

Intermolecular Interactions

The crystal packing and condensed-phase behavior of this compound are governed by a variety of non-covalent intermolecular interactions. Based on studies of other halogenated quinolines, a combination of π-stacking, hydrogen bonding, and other weak interactions is anticipated. researchgate.netrasayanjournal.co.in

Hirshfeld surface analysis is a common computational technique used to visualize and quantify intermolecular contacts in crystal structures. iucr.orgscirp.org For this compound, such an analysis would likely reveal the following key interactions:

π–π Stacking: The planar, electron-rich quinoline ring system is expected to form significant π–π stacking interactions. In the crystal structure of the closely related 4-chloro-2,5-dimethylquinoline, molecules are stacked along a crystallographic axis with alternating distances between the centroids of the benzene and pyridine rings of 3.649 Å and 3.778 Å, respectively, indicative of such interactions. researchgate.net

C—H···N Hydrogen Bonds: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Weak hydrogen bonds involving aromatic or methyl C-H groups as donors (C—H···N) are a common feature in the crystal packing of quinoline derivatives and other nitrogen heterocycles. researchgate.netacs.orgrasayanjournal.co.in

C—H···F Hydrogen Bonds: The fluorine atom at the C6 position is an electronegative center and can participate as a weak hydrogen bond acceptor in C—H···F interactions. rasayanjournal.co.iniucr.org These interactions, along with other contacts, contribute to the formation of a stable three-dimensional network in the solid state.

The table below summarizes the types of intermolecular interactions expected to be significant for this compound, based on data from analogous systems.

Interaction TypeDonorAcceptorTypical Distance (Å)Description
π–π Stacking Quinoline RingQuinoline Ring3.3 - 3.8Attraction between the electron clouds of adjacent aromatic rings, crucial for molecular packing. researchgate.netresearchgate.net
Hydrogen Bond C-H (Aromatic/Methyl)N (Pyridine)2.5 - 2.9 (H···N)A weak hydrogen bond that helps to direct the crystal packing arrangement. researchgate.netacs.org
Hydrogen Bond C-H (Aromatic/Methyl)F (Fluoro)2.4 - 2.8 (H···F)A weak interaction involving the electronegative fluorine substituent. rasayanjournal.co.iniucr.org

This table presents expected interactions and typical distance ranges based on studies of analogous compounds.

Theoretical Thermochemistry and Energetic Contributions

Theoretical Thermochemistry

Theoretical thermochemistry allows for the calculation of key thermodynamic properties of a molecule, such as its enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). These calculations are vital for understanding the stability and reactivity of a compound. High-level ab initio quantum chemical methods, such as the Gaussian-4 (G4) theory and Weizmann-n (Wn) theories, are designed to yield results with "chemical accuracy" (typically within ~1 kcal/mol of experimental values). mdpi.comacs.org

The process generally involves:

Geometry Optimization: Finding the lowest energy structure of the molecule. nist.gov

Frequency Calculation: Computing the vibrational frequencies at the optimized geometry. This is used to confirm the structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE). nist.gov

Energy Calculation: Performing single-point energy calculations at a very high level of theory. mdpi.com

Thermal Corrections: Adding thermal corrections to the 0 K energy to obtain thermodynamic functions at a desired temperature, typically 298.15 K. acs.org

For this compound, these calculations would provide a quantitative measure of its intrinsic stability. scirp.org

Energetic Contributions

The gas-phase enthalpy of formation can be dissected to understand the influence of each substituent. By comparing the calculated ΔfH° of this compound with the values for quinoline, 6-fluoroquinoline, 2-methylquinoline, and 5-methylquinoline, the specific energetic contribution of each group at its particular position can be isolated.

Fluorine Substituent: The C-F bond is very strong, and fluorination of an aromatic ring is generally a stabilizing modification, leading to a more negative enthalpy of formation.

Methyl Substituents: The substitution of a C-H bond with a C-C bond and three new C-H bonds also alters the enthalpy of formation. The effect is typically stabilizing, though less pronounced than that of fluorine.

Positional Isomerism: The relative positions of the substituents (2,5-dimethyl vs. other isomers) influence stability due to steric hindrance and electronic effects (resonance and induction), which are accurately captured by high-level quantum chemical calculations. scirp.org

The following table provides an illustrative example of the kind of data that would be generated from a high-level theoretical thermochemistry study on a molecule like this compound.

Thermochemical ParameterRepresentative Value (Illustrative)UnitDescription
Zero-Point Vibrational Energy (ZPVE) 155.5kcal/molThe residual vibrational energy of the molecule at 0 K. nist.gov
Standard Enthalpy of Formation (Gas, 298.15 K) 15.2kcal/molThe enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. mdpi.comresearchgate.net
Standard Gibbs Free Energy of Formation (Gas, 298.15 K) 55.8kcal/molThe free energy change associated with the formation of the compound, indicating its thermodynamic stability relative to its elements.
Standard Entropy (Gas, 298.15 K) 98.7cal/mol·KA measure of the molecular disorder or the number of accessible microstates. acs.org

Disclaimer: The values in this table are illustrative for a substituted quinoline and are not the reported data for this compound. They serve to demonstrate the output of theoretical thermochemical calculations.

Exploration of Non Therapeutic Applications and Advanced Material Contributions

Role as a Key Intermediate in Complex Organic Synthesis

6-Fluoro-2,5-dimethylquinoline serves as a fundamental building block in the synthesis of more complex molecules. cymitquimica.com Its fluorinated quinoline (B57606) core is a versatile scaffold that can be modified through various organic reactions. For instance, it can undergo reactions such as oxidation and substitution to create derivatives with potentially enhanced properties. The presence of the fluorine atom and methyl groups influences the reactivity of the quinoline ring system, allowing for selective chemical transformations.

The synthesis of various quinoline derivatives often starts from simpler precursors, with the quinoline core being constructed through methods like the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone. researchgate.net Once the this compound scaffold is formed, it can be further functionalized. For example, iridium-catalyzed borylation reactions can introduce boryl groups at specific positions on the quinoline ring, which can then be converted to other functional groups through subsequent reactions like bromination. acs.org This highlights the compound's role as a key intermediate, enabling the construction of a diverse array of complex organic structures for various research applications.

Agrochemical Development: Structure-Activity Relationship Studies in Antifungal Contexts (e.g., Pyricularia oryzae)

In the field of agrochemical research, quinoline derivatives have been investigated for their potential as fungicides. rsc.org Specifically, the structure-activity relationships (SAR) of these compounds have been studied to understand how their chemical structure relates to their antifungal activity against plant pathogens like Pyricularia oryzae, the fungus that causes rice blast disease. researchgate.netajgreenchem.com

Research has shown that modifications to the quinoline scaffold can significantly impact its fungicidal efficacy. For instance, the introduction of different substituent groups at various positions on the quinoline ring can enhance antifungal activity. researchgate.net Studies on related quinoline derivatives have demonstrated that the presence and position of fluorine atoms can be crucial for biological activity. mdpi.com For example, in a series of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives, some compounds exhibited good protective and curative activity against P. oryzae, in some cases even better than the commercial fungicide tebufloquin. hep.com.cn The SAR analysis from such studies helps in the rational design of new and more effective antifungal agents. scilit.com

Table 1: Antifungal Activity of Selected Quinoline Derivatives

Compound Target Fungus Activity Level Reference
6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives Pyricularia oryzae Good protective and curative activity hep.com.cn
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate Sclerotinia sclerotiorum >80% inhibition at 50 µg/mL mdpi.comdntb.gov.ua

Advanced Materials Science: Potential in Optoelectronic Materials and Dyes

The unique electronic and photophysical properties of quinoline derivatives make them promising candidates for applications in advanced materials science, particularly in the development of optoelectronic materials and dyes. researchgate.net The quinoline structure can act as a chromophore, a component of a molecule responsible for its color, and its derivatives have been investigated for use in dye-sensitized solar cells. google.com

The incorporation of fluorine atoms into the quinoline structure can modulate the electronic properties of the molecule, which is a key consideration in the design of materials for optoelectronic devices. researchgate.netchemimpex.com Research has explored the use of quinoline derivatives in various optoelectronic applications, including as components in organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging. chemimpex.comsmolecule.com The ability to tune the properties of these molecules through synthetic modifications makes this compound and related compounds valuable for the creation of novel materials with specific optical and electronic characteristics. researchgate.net

Ligand Design and Coordination Chemistry Studies for Metal Complexes

In the realm of coordination chemistry, quinoline derivatives are utilized as ligands to form complexes with various metal ions. researchgate.net The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal centers. The specific substituents on the quinoline ring, such as the fluoro and dimethyl groups in this compound, can influence the electronic and steric properties of the ligand, thereby affecting the structure and reactivity of the resulting metal complex.

The design of ligands is crucial for controlling the properties of metal complexes, which have a wide range of applications, including in catalysis and materials science. beilstein-journals.org For example, phosphine (B1218219) copper(I) complexes with 8-hydroxyquinoline (B1678124) carboxylic acid analogue ligands have been synthesized and shown to exhibit interesting photophysical properties. researchgate.net The ability of quinoline derivatives to form stable complexes with transition metals makes them valuable tools for chemists seeking to develop new catalysts and functional materials. acs.orgekb.eg

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-aminobenzaldehyde
6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate
tebufloquin
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate
4-(allylthio)-8-fluoro-2,3-dimethylquinoline

Future Research Directions and Emerging Paradigms for 6 Fluoro 2,5 Dimethylquinoline Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a rich history, but modern chemistry demands greener and more efficient methods. researchgate.netbenthamdirect.com A known route to 6-Fluoro-2,5-dimethylquinoline involves the nickel-catalyzed reaction of 5-bromo-6-fluoro-2-methylquinoline (B3155542) with methylmagnesium chloride. prepchem.com While effective, future research will likely focus on developing more sustainable alternatives that align with the principles of green chemistry. rsc.orgijpsjournal.com

The paradigm is shifting away from traditional, often harsh, synthetic protocols towards advanced green methodologies that minimize waste, solvent consumption, and energy input. researchgate.net This includes the use of eco-friendly catalysts like iron(III) chloride, which offers a cost-effective and less toxic alternative to other transition metals. rsc.orgtandfonline.com One-pot reactions, where multiple synthetic steps are combined without isolating intermediates, represent another promising avenue for improving efficiency and reducing environmental impact. researchgate.nettandfonline.com

Future synthetic strategies for this compound could involve:

Microwave-Assisted Synthesis (MAS): This technique has been shown to dramatically reduce reaction times and increase yields for quinoline synthesis compared to conventional heating. benthamdirect.comsmolecule.com Applying MAS to the construction of the this compound scaffold could offer significant improvements in efficiency.

Organocatalysis: The use of small organic molecules as catalysts is a cornerstone of green chemistry, avoiding the costs and potential toxicity of metal catalysts. rsc.org Developing an organocatalyzed route to this compound would be a significant step towards a more sustainable production process.

Novel Catalyst Systems: Research into nanoporous polyoxometalate catalysts and alumina-supported reagents has demonstrated high yields and selectivity in quinoline synthesis under mild or solvent-free conditions. smolecule.com Adapting these systems for the specific synthesis of the 2,5-dimethyl isomer is a logical next step.

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

Parameter Conventional Methods Emerging Sustainable Methods
Catalysts Often rely on transition metals; can be costly or toxic. rsc.org Utilize green catalysts (e.g., FeCl₃, organocatalysts), nanoparticles, or are catalyst-free. researchgate.netrsc.orgtandfonline.com
Solvents Often use volatile organic compounds (VOCs). researchgate.net Employ greener solvents like ethanol (B145695) and water, or solvent-free conditions. researchgate.netbenthamdirect.com
Energy Source Conventional thermal heating (reflux). smolecule.com Microwave irradiation, ultrasonic irradiation. benthamdirect.comijpsjournal.com
Reaction Time Typically several hours. smolecule.comscienceijsar.com Can be reduced to minutes. smolecule.comscienceijsar.com
Yields Variable, often in the 70-80% range. smolecule.comscienceijsar.com Often improved, with yields exceeding 90%. smolecule.comscienceijsar.com

| Workup | May require complex extraction and purification. tandfonline.com | Simpler workup processes, often with catalyst reusability. benthamdirect.comtandfonline.com |

In-depth Mechanistic Investigations of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new transformations. For this compound, future research must include detailed mechanistic studies to elucidate how its unique substitution pattern influences its reactivity. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl groups governs the electron density of the quinoline ring system, impacting the regioselectivity and rate of chemical reactions.

Key areas for mechanistic investigation include:

C-H Functionalization: Iridium-catalyzed C-H borylation has become a powerful tool for functionalizing quinolines, allowing for the introduction of new groups at specific positions. smolecule.comacs.org Mechanistic studies, including computational modeling, are needed to understand how the directing effects of the existing substituents on this compound would control the outcome of such reactions. acs.org

Photocatalytic and Electrocatalytic Reactions: Emerging methods for quinoline modification involve visible-light-induced photocatalysis and electrocatalytic hydrogenation. thieme-connect.comnih.gov For instance, studies on related systems suggest that an iron-catalyzed radical addition/cyclization process is initiated by a hydroxyl radical generated via a photo-Fenton process. thieme-connect.com Similarly, electrocatalytic hydrogenation over a fluorine-modified cobalt catalyst may proceed through a distinct 1,4/2,3-addition pathway involving hydrogen radicals. nih.gov Investigating these pathways for this compound could unlock novel and highly selective transformations.

Nucleophilic and Electrophilic Substitution: The fluorine atom at the 6-position can potentially be replaced via nucleophilic aromatic substitution, while the quinoline ring itself can undergo electrophilic substitution. smolecule.com In-depth kinetic and computational studies are required to map the energy landscapes of these reactions and predict the most likely sites of reactivity, enabling precise control over the synthesis of new derivatives.

Exploitation in Catalysis and Advanced Separation Sciences

Beyond its synthesis, the structural and electronic properties of this compound make it a candidate for applications in catalysis and separation science. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with metal centers.

Future research should explore:

Ligand Development: The specific steric hindrance provided by the methyl groups at the 2- and 5-positions, combined with the electronic influence of the fluorine atom, could make this compound a valuable ligand for creating highly selective metal catalysts. These new catalysts could find use in asymmetric synthesis or other fine chemical production processes.

Photocatalysis: The field of selective photocatalysis is rapidly expanding, with a focus on designing systems that can target specific molecules or reaction pathways. acs.org The defined electronic properties of this compound could be exploited in developing novel photocatalyst systems. For example, it could serve as a photosensitizer or as a component of a larger catalytic assembly to control the degradation of specific pollutants or to drive selective organic transformations. acs.org

Separation Sciences: The unique molecular structure of this compound could be leveraged to create highly selective materials for advanced separation processes. By immobilizing the molecule or its derivatives onto a solid support, such as silica (B1680970) or a polymer matrix, a new chromatographic stationary phase could be developed. Such a material could exhibit unique selectivity for separating complex mixtures based on specific molecular interactions like π-π stacking, dipole-dipole forces, and hydrogen bonding, which would be valuable in analytical chemistry and purification processes.

Integration with Machine Learning for Property Prediction and Retrosynthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from materials discovery to synthetic planning. engineering.org.cnnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be difficult or impossible for humans alone. doaj.org

For this compound, this paradigm offers several exciting research directions:

Property Prediction: ML models, such as artificial neural networks (ANN) and support vector machines (SVR), are increasingly used to predict the properties of molecules. doaj.orgscispace.com By training models on datasets of quinoline derivatives, it would be possible to predict various physicochemical properties of this compound, such as its solubility, reactivity, and potential as a corrosion inhibitor—an application for which pyridines and quinolines are actively studied. researchgate.netdinus.ac.id Such models can rapidly screen virtual libraries of derivatives to identify candidates with desired characteristics before committing to laboratory synthesis.

Retrosynthesis Planning: AI-powered retrosynthesis tools can design synthetic pathways for target molecules by learning from millions of published chemical reactions. engineering.org.cnchemcopilot.com Platforms like ChemAIRS and IBM RXN can propose multiple, often novel, routes to a target compound, helping chemists design more efficient and robust syntheses. chemcopilot.comchemical.ai Applying these tools to this compound and its derivatives could uncover innovative and more sustainable synthetic strategies that might not be obvious from traditional analysis. engineering.org.cn

Reactivity Prediction: ML models can predict the most reactive sites in a molecule for a given reaction type. doaj.orgrsc.org For example, a model could predict the most likely position for electrophilic substitution or C-H activation on the this compound scaffold, guiding synthetic efforts and reducing the need for trial-and-error experimentation. doaj.org

Table 2: Applications of Machine Learning in Quinoline Chemistry Research

ML Application Description Example Models Potential Impact on this compound
Property Prediction Predicts physicochemical properties and biological activities. scispace.comresearchgate.net Support Vector Regression (SVR), Gradient Boosting Regressor (GBR), Artificial Neural Networks (ANN). scispace.comresearchgate.net Rapidly estimate properties like corrosion inhibition efficiency, solubility, and potential bioactivity. scispace.com
Retrosynthesis Proposes synthetic routes by breaking down a target molecule into simpler precursors. engineering.org.cnnih.gov Template-based, template-free, and semi-template models. nih.gov Design novel, efficient, and sustainable synthetic pathways. chemical.ai

| Reactivity & Site Selectivity | Identifies the most reactive atomic sites for a specific transformation. doaj.orgrsc.org | Light Gradient Boosting Machine (LightGBM), Graph Neural Networks. rsc.org | Guide synthetic functionalization by predicting the outcome of reactions like C-H activation or electrophilic substitution. doaj.org |

Exploration of New Application Areas in Niche Chemical Technologies

While the foundational research described above is crucial, the ultimate goal is to translate the unique properties of this compound into practical applications. Its structure suggests potential in several niche areas of chemical technology that are ripe for exploration.

Future applied research could focus on:

Materials Science: Fluorinated and methylated quinoline derivatives are being investigated for their use in organic electronics and photonic applications due to their unique electronic properties. smolecule.com The specific substitution pattern of this compound could be tuned to create novel organic light-emitting diode (OLED) materials, semiconductors, or fluorescent dyes with specific emission spectra.

Chemical Probes: The distinct spectroscopic signature and defined structure of this compound make it a candidate for development into a chemical probe. smolecule.com Such probes are used to study biological pathways or to detect the presence of specific analytes in complex environments. The fluorine atom could also be replaced with a fluorine-18 (B77423) radioisotope, creating a potential tracer for positron emission tomography (PET) imaging. researchgate.net

Corrosion Inhibition: Pyridine (B92270) and quinoline derivatives are known to be effective corrosion inhibitors for metals in various environments. researchgate.netdinus.ac.id The mechanism often involves the adsorption of the molecule onto the metal surface, forming a protective layer. The electron-rich quinoline ring and the specific substituents of this compound could offer strong and stable interactions with metal surfaces, warranting investigation into its efficacy as a novel corrosion inhibitor for industrial applications.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2,5-dimethylquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors or fluorination of pre-formed quinoline scaffolds. For example, microwave-assisted fluorination using KF·2H₂O (as demonstrated for fluoroazines in ) can enhance reaction efficiency. Traditional methods like Friedländer condensation with fluorinated anilines may also apply. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Monitor reaction progress using TLC with UV visualization.

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine multiple spectroscopic techniques:
  • ¹H/¹³C NMR : Assign peaks by comparing experimental shifts with computational predictions (e.g., DFT calculations). Fluorine-induced deshielding effects should be evident in aromatic protons .
  • X-ray crystallography : If crystalline, determine bond lengths/angles to confirm regiochemistry (e.g., fluorine at position 6 vs. other positions) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₀FN) with <2 ppm error .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for fluorinated quinolines?

  • Methodological Answer :
  • Step 1 : Re-optimize computational models (e.g., DFT with solvent corrections) to account for fluorine’s electronegativity.
  • Step 2 : Cross-validate using heteronuclear NMR (¹⁹F-¹H coupling constants) to detect through-space interactions .
  • Step 3 : Re-examine synthetic pathways for potential regioisomeric byproducts (e.g., via LC-MS) .

Q. What strategies mitigate solubility limitations of this compound in biological assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to balance solubility and biocompatibility.
  • Salt formation : Explore hydrochloride salts (if basic nitrogen is present) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Employ liposomal carriers for in vivo studies to improve bioavailability.

Q. How can regioselective fluorination be achieved during quinoline synthesis?

  • Methodological Answer :
  • Directing groups : Introduce temporary substituents (e.g., -NO₂) at position 6 to guide fluorine placement, followed by reduction .
  • Metal-mediated fluorination : Use Pd/Cu catalysts with Selectfluor® to target electron-deficient aromatic positions .
  • Kinetic vs. thermodynamic control : Adjust temperature and solvent polarity to favor desired regioisomer.

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer :
  • Antimicrobial assays : Test against Gram-negative/positive bacteria (e.g., E. coli, S. aureus) using MIC/MBC protocols, comparing with non-fluorinated analogs to isolate fluorine’s role .
  • Cytotoxicity screening : Use human cell lines (e.g., HEK-293) with MTT assays to assess selectivity.
  • Enzyme inhibition studies : Target kinases or DNA gyrases, leveraging fluorine’s electronegativity for active-site interactions .

Data Contradiction & Validation

Q. How to address discrepancies between theoretical and experimental LogP values for fluorinated quinolines?

  • Methodological Answer :
  • Experimental validation : Measure LogP via shake-flask (octanol/water) or HPLC retention time methods.
  • Computational refinement : Use fragment-based methods (e.g., ClogP) with fluorine-specific correction factors .
  • Error analysis : Quantify uncertainties from purity (>95% via HPLC) and solvent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.